
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
説明
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, also known as 4-APIB, is an aromatic amide that has been widely studied in recent years for its potential applications in the field of scientific research. 4-APIB is a synthetic compound that can be used as an intermediate to create a variety of other compounds. It has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
科学的研究の応用
1. Cancer Research and Treatment
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide and its analogs have been extensively researched in the field of cancer. Studies have shown their efficacy in inhibiting histone deacetylases (HDACs), which are crucial in the regulation of gene expression. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor showing promise as an anticancer drug (Zhou et al., 2008). Another study described various 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as potential HDAC inhibitors with anti-proliferative effects in human cancer cells (Fréchette et al., 2008).
2. Antimicrobial Applications
Research on N-(4-Aminophenyl)-4-(isopentyloxy)benzamide derivatives has also indicated their potential in antimicrobial applications. A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed significant activity against various microorganisms including Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).
3. Neurological Disorders and Anticonvulsant Activity
Certain benzamide derivatives, closely related to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, have demonstrated potential in treating neurological disorders. For example, compounds such as 4-Amino-N-(2-ethylphenyl)benzamide have been evaluated for anticonvulsant activities, showing effectiveness against seizures in various models (Lambert et al., 1995).
4. Antioxidant Properties
These benzamide derivatives are also being explored for their antioxidant properties. A study on electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-2-hydroxybenzamide, highlighted their potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
5. Drug Synthesis and Chemical Applications
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide and related compounds have been utilized in the synthesis of various drugs. For instance, their use in the synthesis of bioactive natural products such as urolithin B, M6, and M7, which are metabolites of dietary ellagic acid, has been documented (Reddy et al., 2017).
特性
IUPAC Name |
N-(4-aminophenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKENVBOTWFSDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



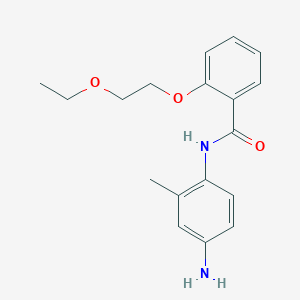
![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)
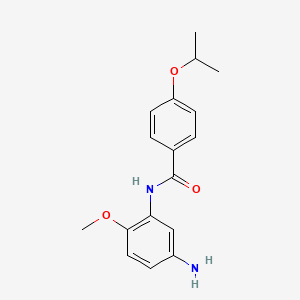
![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)



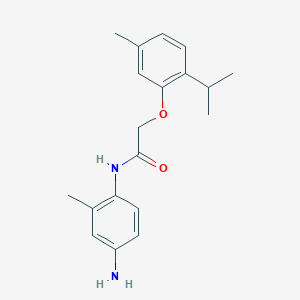
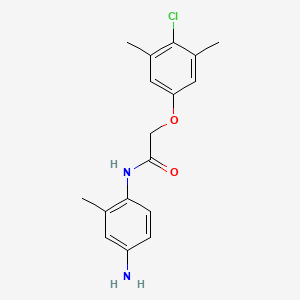

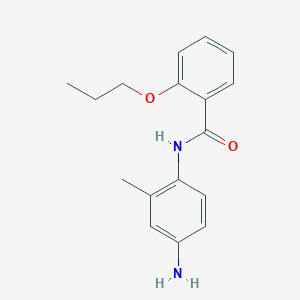


![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)